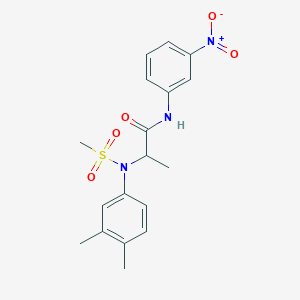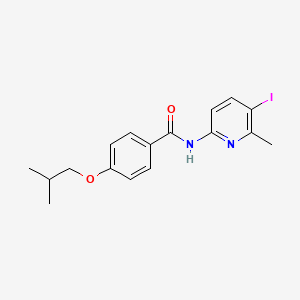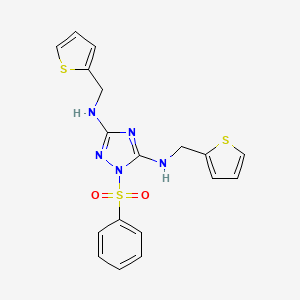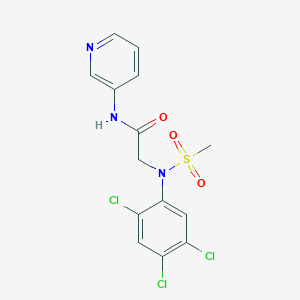![molecular formula C20H24ClN3O4S B4229146 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide](/img/structure/B4229146.png)
2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide
Overview
Description
2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It belongs to the class of HDAC (histone deacetylase) inhibitors and has been found to have anti-tumor activity in preclinical studies.
Mechanism of Action
2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. In addition, HDAC inhibitors have been found to sensitize cancer cells to other anti-cancer treatments, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. In addition, 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide has been found to modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide is that it has been extensively studied for its potential use in cancer treatment. It has been found to have anti-tumor activity in a variety of cancer cell lines and animal models. However, one limitation of 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide is that it has not yet been approved for use in humans. In addition, the optimal dosing and scheduling of 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide for cancer treatment is still being studied.
Future Directions
For the study of 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide include further preclinical studies to determine its optimal dosing and scheduling for cancer treatment. In addition, clinical trials are needed to determine the safety and efficacy of 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide in humans. Other potential future directions include the study of 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide in combination with other anti-cancer treatments, such as chemotherapy and radiation therapy, and the development of new HDAC inhibitors with improved efficacy and safety profiles.
Scientific Research Applications
2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide has been extensively studied for its potential use in cancer treatment. It has been found to have anti-tumor activity in a variety of cancer cell lines and animal models. In addition to its anti-tumor activity, 2-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-N-isopropylbenzamide has also been found to have anti-inflammatory and anti-angiogenic properties.
properties
IUPAC Name |
2-[2-(4-chloro-N-methylsulfonylanilino)propanoylamino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-13(2)22-20(26)17-7-5-6-8-18(17)23-19(25)14(3)24(29(4,27)28)16-11-9-15(21)10-12-16/h5-14H,1-4H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBGBODNRKPTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-1-piperazinecarboxylate](/img/structure/B4229066.png)
![4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide](/img/structure/B4229072.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4229084.png)
![N-{[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4229096.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4229110.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4229130.png)

![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4229140.png)
![ethyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229144.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-3-phenylpropanamide acetate](/img/structure/B4229154.png)

![N-{4-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B4229166.png)